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Abstract
(R)-Azetidine-2-carboxamide, a derivative of the non-proteinogenic amino acid azetidine-2-

carboxylic acid, is a molecule of significant interest in medicinal chemistry and drug

development. Its strained four-membered ring and chiral center at the C2 position impart

unique conformational constraints and biological activities. This guide provides a

comprehensive overview of the structure, stereochemistry, and key physicochemical properties

of (R)-Azetidine-2-carboxamide. It details experimental protocols for its synthesis and

characterization and explores its biological significance as a proline analogue, particularly its

role in the disruption of collagen synthesis.

Core Structure and Stereochemistry
(R)-Azetidine-2-carboxamide is a heterocyclic compound featuring a saturated four-

membered ring containing one nitrogen atom (an azetidine ring). A carboxamide group is

attached to the carbon atom at the 2-position. The stereochemistry at this chiral center is

designated as (R) according to the Cahn-Ingold-Prelog priority rules.

The strained azetidine ring is a key structural feature, influencing the molecule's conformation

and reactivity. This ring is less flexible than the five-membered pyrrolidine ring of proline, a

naturally occurring amino acid for which azetidine-2-carboxylic acid and its derivatives can act

as mimics.[1][2]
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Table 1: General Physicochemical Properties of Azetidine-2-carboxamide

Property Value Source

Molecular Formula C₄H₈N₂O PubChem[1]

Molecular Weight 100.12 g/mol PubChem[1]

IUPAC Name (2R)-azetidine-2-carboxamide PubChem

CAS Number 1841106-27-1 PubChem

Appearance Predicted to be a solid General Knowledge

Solubility

Expected to be soluble in

water and polar organic

solvents

General Knowledge

Crystallographic Data
To date, a specific crystal structure for (R)-Azetidine-2-carboxamide has not been reported in

publicly available databases. However, the crystal structure of the closely related (S)-azetidine-

2-carboxylic acid provides valuable insight into the bond lengths and angles of the azetidine

ring. It is important to note that the substitution of the carboxylic acid with a carboxamide group

may lead to minor variations in these parameters.

Table 2: Representative Bond Lengths and Angles of the Azetidine Ring (from (S)-Azetidine-2-

carboxylic acid)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b111606?utm_src=pdf-body
https://pubs.rsc.org/en/content/getauthorversionpdf/d1ob00061f
https://pubs.rsc.org/en/content/getauthorversionpdf/d1ob00061f
https://www.benchchem.com/product/b111606?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b111606?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value (Å or °)

Bond Lengths

C2-N1 ~1.49

N1-C4 ~1.50

C4-C3 ~1.55

C3-C2 ~1.54

C2-C(arboxamide) ~1.52

Bond Angles

C4-N1-C2 ~90

N1-C2-C3 ~87

C2-C3-C4 ~88

C3-C4-N1 ~90

Disclaimer: The data in Table 2 is based on the crystal structure of L-azetidine-2-carboxylic acid

and should be considered an approximation for (R)-Azetidine-2-carboxamide.

Spectroscopic and Analytical Data
Detailed experimental spectroscopic data for (R)-Azetidine-2-carboxamide is not readily

available in the literature. The following tables provide predicted and representative data based

on the known spectral characteristics of azetidine derivatives and amides.

Table 3: Predicted ¹H and ¹³C NMR Spectral Data for (R)-Azetidine-2-carboxamide
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¹H NMR
Predicted Chemical

Shift (ppm)
Multiplicity

Coupling Constants

(Hz)

H2 4.0 - 4.5 t ~8-10

H3 (axial) 2.2 - 2.6 m

H3 (equatorial) 2.6 - 3.0 m

H4 (axial) 3.5 - 3.9 m

H4 (equatorial) 3.8 - 4.2 m

NH (amide) 7.0 - 8.0 br s

NH₂ (amide) 7.0 - 8.0 br s

¹³C NMR
Predicted Chemical

Shift (ppm)

C2 55 - 65

C3 25 - 35

C4 45 - 55

C=O (amide) 170 - 180

Note: Predicted chemical shifts are highly dependent on the solvent and other experimental

conditions.

Table 4: Representative Infrared (IR) Spectroscopy Data for Azetidine-2-carboxamide

Functional Group
Characteristic Absorption
(cm⁻¹)

Intensity

N-H Stretch (amide) 3100 - 3500 Medium-Strong, Broad

C-H Stretch (alkane) 2850 - 3000 Medium

C=O Stretch (amide I) 1630 - 1690 Strong

N-H Bend (amide II) 1550 - 1640 Medium-Strong
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Table 5: Predicted Mass Spectrometry Fragmentation for Azetidine-2-carboxamide

m/z Possible Fragment

100 [M]⁺ (Molecular Ion)

83 [M - NH₃]⁺

72 [M - CO]⁺

56 [M - CONH₂]⁺

44 [CONH₂]⁺

Experimental Protocols
Synthesis of (R)-Azetidine-2-carboxamide
A common route for the synthesis of (R)-Azetidine-2-carboxamide involves the amidation of

the corresponding carboxylic acid, (R)-azetidine-2-carboxylic acid.

Protocol: Amidation of (R)-Azetidine-2-carboxylic Acid

Activation of the Carboxylic Acid:

To a solution of (R)-azetidine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent

(e.g., dichloromethane or DMF) under an inert atmosphere (e.g., nitrogen or argon), add a

coupling agent such as dicyclohexylcarbodiimide (DCC, 1.1 eq) and an activator like N-

hydroxysuccinimide (NHS, 1.1 eq).

Stir the reaction mixture at room temperature for 1-2 hours to form the activated ester.

Amidation:

Cool the reaction mixture to 0 °C.

Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in a

suitable solvent (e.g., 7N NH₃ in methanol) in excess.

Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Work-up and Purification:

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of methanol in dichloromethane) to afford pure (R)-Azetidine-2-
carboxamide.

A detailed workflow for a similar synthesis is provided below.[3]

Synthesis of (R)-Azetidine-2-carboxamide

Start Activate (R)-Azetidine-2-carboxylic Acid
(e.g., with DCC/NHS)

1. Activation
React with Ammonia

2. Amidation
Purify by Chromatography

3. Purification
(R)-Azetidine-2-carboxamide

Click to download full resolution via product page

Synthetic Workflow

Biological Significance and Signaling Pathways
(R)-Azetidine-2-carboxamide, as a derivative of azetidine-2-carboxylic acid, is expected to

exhibit similar biological activity as a proline analogue. Proline is a crucial amino acid for the

structure of many proteins, most notably collagen, where it plays a key role in the formation and

stability of the triple helix.[4][5]

Azetidine-2-carboxylic acid can be mistakenly incorporated into polypeptide chains in place of

proline by prolyl-tRNA synthetase.[6] The smaller, more constrained four-membered ring of

azetidine disrupts the normal secondary and tertiary structure of the protein, leading to

misfolding and loss of function.[2] In the case of collagen, this misincorporation inhibits the

formation of the stable triple helix, leading to defective collagen fibrils.[7]
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Mechanism of Action: Proline Analogue

Proline

Prolyl-tRNA Synthetase

Binds

(R)-Azetidine-2-carboxamide

Competitively Binds

tRNA-Pro

Charges

Ribosome

Incorrectly delivers
Azetidine derivative

Delivers Proline

Growing Polypeptide Chain

Incorporates Proline

Misfolded, Non-functional Protein

Incorporates Azetidine derivative

Functional Protein
(e.g., Collagen Triple Helix)

Correct Folding

Click to download full resolution via product page

Disruption of Protein Synthesis

Conclusion
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(R)-Azetidine-2-carboxamide is a synthetically accessible molecule with significant potential

in the field of drug discovery due to its structural similarity to proline. While detailed

experimental data for this specific compound is limited, this guide provides a comprehensive

overview based on available information for closely related analogues. The ability of its parent

compound to interfere with protein synthesis, particularly of collagen, highlights a key

mechanism of action that can be exploited in the development of new therapeutic agents.

Further research is warranted to fully characterize the physicochemical and biological

properties of (R)-Azetidine-2-carboxamide and to explore its full potential in various

therapeutic areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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